Compound Description: Ketanserin, chemically defined as (+)-3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-2,4(1H,3H)-quinazolinedione (R 41 468), stands as a notable serotonin S2-receptor antagonist employed in the management of hypertension []. Studies have demonstrated its rapid and nearly complete absorption following oral administration in humans. The metabolic breakdown of ketanserin primarily entails ketone reduction yielding ketanserin-ol, its principal metabolite found in plasma, urine, and feces, alongside oxidative N-dealkylation resulting in the urinary metabolite 1,4-dihydro-2,4-dioxo-3(2H)quinazolineacetic acid [].
Compound Description: URB597 functions as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH) []. This inhibition leads to an elevation of endogenous cannabinoids, notably anandamide, within the central nervous system. URB597 has demonstrated efficacy in preclinical models of anxiety, suggesting its potential as a therapeutic agent for anxiety disorders.
Relevance: While URB597 does not bear a direct structural resemblance to 3-(2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-1H-indol-5-ylpropanamide, it is included due to its role in modulating GABA transmission, a process also implicated in the research on the target compound []. The opposing effects of cannabinoid and cholecystokinin receptors on GABA efflux, as highlighted in the study involving URB597, provide valuable context for understanding the broader neurochemical interactions of the target compound [].
Compound Description: UCM707 acts as an inhibitor of endocannabinoid reuptake, resulting in enhanced endocannabinoid signaling [].
Relevance: Similar to URB597, although structurally dissimilar to 3-(2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-1H-indol-5-ylpropanamide, UCM707 is discussed in the context of influencing GABA transmission via its effects on the endocannabinoid system []. Understanding the interplay between cannabinoid and cholecystokinin receptors on GABAergic signaling is crucial for comprehending the potential neuropharmacological profile of the target compound [].
Compound Description: CCK-8S represents a potent agonist of the cholecystokinin-2 (CCK2) receptor []. It exerts its effects by binding to and activating the CCK2 receptor, leading to a cascade of intracellular signaling events.
Relevance: While not sharing a direct structural similarity, CCK-8S is pertinent due to its involvement in the study investigating the interaction between CCK2 and CB1 receptors in modulating GABA efflux []. The finding that CCK-8S enhances electrically evoked GABA efflux, in contrast to the inhibitory effect observed with CB1 receptor agonists like WIN55,212-2, suggests a complex interplay between these receptor systems in regulating cortical GABA transmission []. This information is valuable for understanding the potential role of 3-(2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-1H-indol-5-ylpropanamide in this context.
Compound Description: WIN55,212-2 is a well-characterized agonist of the cannabinoid CB1 receptor [].
Relevance: Despite the absence of a direct structural resemblance to 3-(2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-1H-indol-5-ylpropanamide, WIN55,212-2 is relevant due to its involvement in the investigation of CB1 and CCK2 receptor interactions in the modulation of GABA efflux []. The study highlighted that WIN55,212-2, by activating CB1 receptors, led to a reduction in electrically evoked GABA overflow, an effect opposite to that observed with the CCK2 receptor agonist CCK-8S []. This contrasting response underscores the complex interplay between these receptor systems and emphasizes the need to consider these interactions when evaluating the potential neuropharmacological effects of 3-(2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-1H-indol-5-ylpropanamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.